molecular formula C16H12FN5O3 B2836990 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 921055-90-5

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2836990
CAS RN: 921055-90-5
M. Wt: 341.302
InChI Key: KQSUPOQSKGPALF-UHFFFAOYSA-N
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Description

The compound “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide” is a benzodioxole derivative . Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines . Specifically, carboxamide containing compounds showed anticancer activity .


Synthesis Analysis

The synthesis of benzodioxole compounds has been reported in the literature . These compounds were synthesized and characterized using various spectroscopic techniques such as multinuclear NMR (1H, 13C, and 77Se), IR, and mass spectrometry . The synthesis strategy was based on the well-known Pd-catalyzed arylation .


Molecular Structure Analysis

The molecular structure of benzodioxole compounds can be analyzed using single crystal X-ray crystallographic results . The molecular geometry of these compounds has also been reported .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzodioxole compounds include Pd-catalyzed arylation . Other reactions such as aza-Michael addition, Bischler–Napieralski reaction, and N-arylation have also been used in the synthesis of benzodioxole-type benzylisoquinoline alkaloids .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodioxole compounds can be analyzed using various techniques such as elemental analysis, spectroscopic techniques, and thermogravimetric analysis .

Scientific Research Applications

Mechanism of Action

The mechanism of action of benzodioxole compounds is related to their anticancer activity. For instance, some benzodioxole compounds have been found to reduce the secretions of α-fetoprotein (α-FP) in Hep3B cancer cells . They also induced arrest in the G2-M phase in these cells .

Future Directions

The future directions in the research of benzodioxole compounds could involve the development and discovery of novel anticancer medications . Given their potential anticancer activity, these compounds could be further optimized to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of benzodioxole anticancer molecules .

properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN5O3/c17-11-2-1-3-12(7-11)22-15(19-20-21-22)8-18-16(23)10-4-5-13-14(6-10)25-9-24-13/h1-7H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSUPOQSKGPALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide

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